Ethyl2-formyl-4,6-dimethoxybenzoate
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Overview
Description
Ethyl 2-formyl-4,6-dimethoxybenzoate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzoic acid, characterized by the presence of formyl and methoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4,6-dimethoxybenzoate typically involves the esterification of 2-formyl-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl 2-formyl-4,6-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-carboxy-4,6-dimethoxybenzoic acid.
Reduction: 2-hydroxymethyl-4,6-dimethoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formyl-4,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 2-formyl-4,6-dimethoxybenzoate
- Ethyl 2-bromo-4,6-dimethoxybenzoate
- Ethyl 2-amino-4,6-dimethoxybenzoate
Comparison: Ethyl 2-formyl-4,6-dimethoxybenzoate is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, such as methyl 2-formyl-4,6-dimethoxybenzoate, the ethyl ester exhibits different solubility and stability profiles, making it suitable for specific applications .
Properties
Molecular Formula |
C12H14O5 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl 2-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11-8(7-13)5-9(15-2)6-10(11)16-3/h5-7H,4H2,1-3H3 |
InChI Key |
POZBEPUTAZYCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)OC)C=O |
Origin of Product |
United States |
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